molecular formula C24H20O6S2 B290735 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate

5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate

Cat. No. B290735
M. Wt: 468.5 g/mol
InChI Key: CXJQJZJSQVOSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate, also known as MNBD, is a chemical compound that has been studied extensively in scientific research for its potential applications in various fields. MNBD is a sulfonate ester that is synthesized through a multistep process involving the reaction of 2-methylbenzenesulfonyl chloride with 5-hydroxy-1-naphthalene sulfonic acid, followed by the reaction with 2-methylphenol.

Mechanism of Action

The mechanism of action of 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has been shown to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol-3-kinase (PI3K), which are involved in cell proliferation and survival. 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in angiogenesis and tumor invasion.
Biochemical and Physiological Effects:
5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in vitro and in vivo. In addition, 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Advantages and Limitations for Lab Experiments

5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate is also relatively easy to synthesize using standard laboratory techniques. However, 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has some limitations for lab experiments, including its relatively high cost and limited availability from commercial sources.

Future Directions

5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has several potential future directions for research, including the development of novel drugs based on its scaffold, the optimization of its pharmacological properties, and the elucidation of its mechanism of action. 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate could also be used as a tool for studying various biological processes such as cell growth and survival, angiogenesis, and inflammation. Finally, 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate could be used as a potential therapeutic agent for various diseases such as cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate involves a multistep process that starts with the reaction of 2-methylbenzenesulfonyl chloride with 5-hydroxy-1-naphthalene sulfonic acid in the presence of a base such as triethylamine. This reaction produces the intermediate 5-hydroxy-1-naphthyl 2-methylbenzenesulfonate, which is then reacted with 2-methylphenol in the presence of a catalyst such as p-toluenesulfonic acid to produce 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate. The final product is isolated by precipitation with a nonpolar solvent such as diethyl ether.

Scientific Research Applications

5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In drug discovery, 5-{[(2-Methylphenyl)sulfonyl]oxy}-1-naphthyl 2-methylbenzenesulfonate has been used as a scaffold for the development of novel drugs with improved pharmacological properties.

properties

Molecular Formula

C24H20O6S2

Molecular Weight

468.5 g/mol

IUPAC Name

[5-(2-methylphenyl)sulfonyloxynaphthalen-1-yl] 2-methylbenzenesulfonate

InChI

InChI=1S/C24H20O6S2/c1-17-9-3-5-15-23(17)31(25,26)29-21-13-7-12-20-19(21)11-8-14-22(20)30-32(27,28)24-16-6-4-10-18(24)2/h3-16H,1-2H3

InChI Key

CXJQJZJSQVOSJS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)OC2=CC=CC3=C2C=CC=C3OS(=O)(=O)C4=CC=CC=C4C

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)OC2=CC=CC3=C2C=CC=C3OS(=O)(=O)C4=CC=CC=C4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.